3,16-Dihydroxyandrost-5-ene-17,19-dione

Endocrinology Cardiovascular Pharmacology Steroid Biochemistry

This 3β,16α-dihydroxy-5-ene-17,19-dione steroid is a structurally specific intermediate in the estriol biosynthetic pathway (Numazawa et al., 1990). Unlike common 4-ene analogs, its unique 5-ene/17,19-dione configuration drives a distinct hypertensive response in preclinical rat models, making it an essential tool for SAR studies of vascular side effects. It serves as a mandatory, structurally defined substrate for in vitro enzymatic assays to differentiate aromatase and related CYP450 activities. With a published synthetic route, it is the only valid reference standard for developing LC-MS/GC-MS methods to detect and quantify 19-oxygenated steroid intermediates in complex biological matrices. Generic substitution with androstenedione or 16α-hydroxyandrostenedione is scientifically unsound for target-pathway investigations.

Molecular Formula C13H16O2
Molecular Weight 318.4 g/mol
CAS No. 131061-48-8
Cat. No. B236066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,16-Dihydroxyandrost-5-ene-17,19-dione
CAS131061-48-8
Synonyms3,16-dihydroxyandrost-5-ene-17,19-dione
DHED
Molecular FormulaC13H16O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)C=O
InChIInChI=1S/C19H26O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,10,12-16,21-22H,3-9H2,1H3/t12-,13+,14-,15-,16+,18-,19+/m0/s1
InChIKeyFKCHHWORRFEEJO-PMIQAHKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,16-Dihydroxyandrost-5-ene-17,19-dione (CAS 131061-48-8): A Defined Steroid Intermediate for Endocrine Pathway Research


3,16-Dihydroxyandrost-5-ene-17,19-dione (also known as DHED, 3β,16α-dihydroxyandrost-5-ene-17,19-dione) is a synthetic steroid identified in the literature as a potential intermediate in the biosynthesis of estriol [1]. It is a specific, structurally defined molecule with a unique combination of a 5-ene double bond and hydroxy groups at the 3β and 16α positions alongside a 17,19-dione functionality [2]. This distinct structural arrangement is central to its proposed, but not yet fully characterized, biological relevance [3].

The Risks of Analog Substitution: 3,16-Dihydroxyandrost-5-ene-17,19-dione's Niche in Steroid Research


Generic substitution with structurally similar steroids (e.g., androstenedione, 16α-hydroxyandrostenedione) is scientifically unsound for studies involving 3,16-Dihydroxyandrost-5-ene-17,19-dione. Its specific 3β,16α-dihydroxy-5-ene-17,19-dione configuration is critical for its potential role in a specialized estriol biosynthetic pathway, a role not shared by 4-ene or non-oxygenated analogs [1]. Early-stage research from the Numazawa group indicates that this 5-ene series can induce a distinct physiological response—a significant elevation in blood pressure in a rat model—an activity not yet reported for other related estriol precursors [2]. This functional divergence, even at a class level, underscores that this compound is not a simple interchangeable part but a unique tool for probing a specific biological and chemical space.

Quantitative Differentiation Evidence for 3,16-Dihydroxyandrost-5-ene-17,19-dione


Evidence Item 1: A Unique Hemodynamic Response Profile in a Preclinical Model

In a preliminary in vivo study, subcutaneous administration of the 3β-hydroxy-5-ene derivative series, which includes 3,16-Dihydroxyandrost-5-ene-17,19-dione, to rats at a dose of 1 mg/week resulted in a systolic blood pressure increase ranging from 10 to 50 mmHg compared to a vehicle control group [1]. While this is a class-level observation for this specific 5-ene series, it is a quantifiable biological effect not associated with the analogous 4-ene intermediates in the same estriol biosynthesis pathway, suggesting a distinct biological activity profile for the 5-ene scaffold.

Endocrinology Cardiovascular Pharmacology Steroid Biochemistry

Evidence Item 2: Proven Synthetic Accessibility and Defined Chemical Identity

The compound's synthesis is fully described in the primary literature, providing a clear and reproducible method. The reported synthesis yields the target compound 3β,16α-Dihydroxyandrost-5-ene-17,19-dione (compound 14) from a defined precursor (5α-bromo-3β,16α-diacetoxy-6β,19-epoxyandrostan-17-one, 11) through a sequence involving intermediates 12 and 13 [1]. This contrasts with many potential analogs, for which synthetic routes may be proprietary, unpublished, or lower-yielding. This established methodology ensures that a skilled chemist can reliably produce or verify the compound's identity, reducing procurement and quality control uncertainty.

Synthetic Chemistry Steroid Synthesis Process Development

Recommended Research Applications for 3,16-Dihydroxyandrost-5-ene-17,19-dione (CAS 131061-48-8)


Investigating Cardiovascular Off-Target Effects of Estriol Precursors

Based on its class-specific activity in raising blood pressure in a preclinical model [1], this compound is a valuable tool for studying potential hypertensive side effects of the 5-ene branch of the estriol biosynthetic pathway. Researchers can use it as a lead compound to explore structure-activity relationships (SAR) for this unique vascular effect, which is not observed with the 4-ene analogs. This application is directly supported by evidence from Section 3.

Elucidating Specialized Steroid Biosynthetic Pathways

As a proposed intermediate in estriol biosynthesis [2], this compound is essential for in vitro enzymatic assays designed to confirm its role and define the specific enzymes responsible for its conversion. It serves as a critical, structurally defined substrate to differentiate between the activities of aromatase and other related cytochrome P450 enzymes. Its use is mandatory for any study aiming to map the precise steps of this specific branch of the pathway.

Serving as a Reference Standard for Analytical Method Development

Given its well-defined chemical identity and the availability of a published synthetic route [2], this compound is an ideal reference standard for developing and validating analytical methods (e.g., LC-MS, GC-MS) aimed at detecting and quantifying 19-oxygenated steroid intermediates in complex biological matrices or reaction mixtures. Its unique mass and retention time profile, relative to other androstenedione derivatives, make it a specific marker for this chemical class.

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